2,4,5-Tribromodiphenyl ether

CAS No.: 337513-56-1

Cat. No.: VC3419669

Molecular Formula: C12H7Br3O

Molecular Weight: 406.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 337513-56-1 |

|---|---|

| Molecular Formula | C12H7Br3O |

| Molecular Weight | 406.89 g/mol |

| IUPAC Name | 1,2,4-tribromo-5-phenoxybenzene |

| Standard InChI | InChI=1S/C12H7Br3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | LTMKAFUXYKEDLR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2Br)Br)Br |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2Br)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

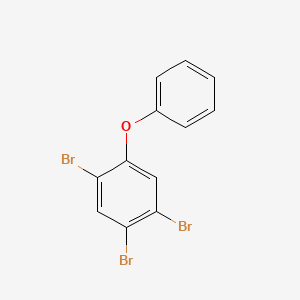

2,4,5-Tribromodiphenyl ether (CAS No. 337513-56-1) belongs to the PBDE homolog group, with the molecular formula and a molecular weight of 406.89 g/mol . The compound is systematically named 1,2,4-tribromo-5-phenoxybenzene, though it is also referred to as PBDE 29 in technical literature . Its structure comprises two phenyl rings connected by an ether bond, with bromine atoms occupying the 2, 4, and 5 positions (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 337513-56-1 | |

| Molecular Formula | ||

| Molecular Weight | 406.89 g/mol | |

| Synonyms | PBDE 29, 1,2,4-tribromo-5-phenoxybenzene |

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits moderate volatility, with a predicted boiling point of 99.2 °C and a melting point of -107.3 °C, though experimental data remain sparse . Its low flash point (-12 °C) indicates high flammability, necessitating careful handling under ambient conditions .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -107.3 °C | |

| Boiling Point | 99.2 °C | |

| Flash Point | -12 °C (closed cup) | |

| Vapor Pressure | ~0.01 Pa (estimated) |

Environmental Occurrence and Exposure Pathways

Indoor Air Contamination

PBDEs, including tribrominated congeners, are prevalent in indoor environments due to their use in electronics and furniture. A 2007 study detected airborne PBDE concentrations of 125.0 pg/m³ in computer classrooms, with gas-phase partitioning favoring lower-brominated ethers like 2,4,5-TBDPE .

Bioaccumulation Trends

Though less persistent than penta- or deca-BDEs, 2,4,5-TBDPE’s moderate hydrophobicity () enables gradual accumulation in aquatic organisms. Biomagnification factors in fish populations remain unquantified but are hypothesized to follow trends observed for BDE-47 .

Toxicological Profile

Table 3: Toxicity Endpoints for Related PBDEs

| Congener | LOEL (mg/kg-day) | Critical Effect | Source |

|---|---|---|---|

| BDE-47 | 0.3 | Neurodevelopmental delay | |

| BDE-99 | 1.0 | Hepatic hypertrophy | |

| BDE-209 | 10.0 | Thyroid follicular hyperplasia |

Regulatory Status and Risk Management

Analytical Detection Methods

Gas chromatography coupled with mass spectrometry (GC-MS) remains the gold standard for quantifying 2,4,5-TBDPE in environmental matrices. Certified reference materials (e.g., 50 µg/mL in isooctane) ensure analytical precision during calibration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume